molecular formula C7H11ClN2O3S B2871374 5-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856090-00-0

5-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2871374
CAS No.: 1856090-00-0
M. Wt: 238.69
InChI Key: ZUJPCXOUROXAFA-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethoxymethyl, methyl, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with ethoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different pyrazole derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Pyrazole Derivatives: Formed through oxidation or reduction of the pyrazole ring.

Scientific Research Applications

5-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The pyrazole ring can also participate in various chemical reactions, contributing to the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the ethoxymethyl group, making it less versatile in certain reactions.

    5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of ethoxymethyl, which can affect its reactivity and applications.

    5-(Chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a chloromethyl group, which can lead to different reactivity patterns compared to the ethoxymethyl group.

Uniqueness

The presence of the ethoxymethyl group in 5-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride provides unique reactivity and properties that distinguish it from similar compounds. This group can participate in additional chemical reactions, offering more versatility in synthetic applications.

Properties

IUPAC Name

5-(ethoxymethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O3S/c1-3-13-5-6-7(14(8,11)12)4-9-10(6)2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJPCXOUROXAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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